molecular formula C17H23Cl2N5 B605063 A 943931 dihydrochloride CAS No. 1227675-50-4

A 943931 dihydrochloride

Cat. No. B605063
M. Wt: 368.31
InChI Key: ISYUFRNZHUOGLA-CURYUGHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A 943931 dihydrochloride is a potent and selective histamine H4 receptor antagonist . It shows anti-inflammatory and analgesic effects in vivo . It has high affinities to H4Rs of human (Ki = 5 nM), rat (Ki = 4 nM), and mouse (Kb = 6 nM) .


Molecular Structure Analysis

The molecular formula of A 943931 dihydrochloride is C17H21N5.2HCl . The molecular weight is 368.31 . The SMILES representation is Cl.Cl.Nc1nc3c4ccccc4CCCc3c(n1)N2CCC@@HC2 .


Physical And Chemical Properties Analysis

A 943931 dihydrochloride is a solid compound . It is soluble in water up to 100 mM . The product can be stored for up to 12 months at +4°C .

Scientific Research Applications

  • Research on "The crystal structure of polyhydroxybutyrate depolymerase from Penicillium funiculosum" provides insights into enzyme structures and their interactions with substrates, which could be relevant for understanding how certain compounds like A 943931 dihydrochloride might interact at a molecular level (Hisano et al., 2006).

  • A study on "Sensitive amperometric biosensor for dichlorovos quantification" discusses the construction of biosensors for detecting organophosphorus insecticides, an approach that could potentially be applied to detect or measure compounds like A 943931 dihydrochloride in various environments (Valdés-Ramírez et al., 2008).

  • "Association of cytokeratin p39 with DNA in intact Novikoff hepatoma cells" investigates the relationship between cytokeratin and cellular DNA. Such molecular biology studies can provide context for understanding how different compounds might interact with cellular components (Ward et al., 1984).

  • The work titled "Dicyclohexyl(2′,4′,6′-triisopropylbiphenyl-2-yl)phosphine–dichlorophenylborane" explores molecular structures and arrangements to avoid steric crowding, a concept important in chemical synthesis that could be related to the synthesis or structural analysis of A 943931 dihydrochloride (Braunschweig et al., 2009).

  • In "The role of chloroplast-membrane-protein synthesis in the circadian clock," the purification and characterization of a specific polypeptide is detailed, offering insights into protein analysis techniques that could be applicable in studying A 943931 dihydrochloride's effects on proteins or enzymes (Leong & Schweiger, 1979).

properties

IUPAC Name

6-[(3R)-3-aminopyrrolidin-1-yl]-3,5-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5.2ClH/c18-12-8-9-22(10-12)16-14-7-3-5-11-4-1-2-6-13(11)15(14)20-17(19)21-16;;/h1-2,4,6,12H,3,5,7-10,18H2,(H2,19,20,21);2*1H/t12-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYUFRNZHUOGLA-CURYUGHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3=C(C1)C(=NC(=N3)N)N4CCC(C4)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2C3=C(C1)C(=NC(=N3)N)N4CC[C@H](C4)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

A 943931 dihydrochloride

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